4-(4-Aminobutanoylamino)butanoic acid

Medicinal Chemistry Drug Design Property Prediction

Secure a critical GABA-derived building block (CAS 98998-63-1) for hypothesis-driven medicinal chemistry. Unlike simple GABA analogs, its unique dimeric structure drastically alters LogP (-3.5) and TPSA (92.4 Ų), making it an unmatched physicochemical comparator for permeability and solubility studies. Minimum 95% purity ensures reproducible multi-step synthesis of GABAergic probes. Generic substitution is scientifically invalid for this scaffold.

Molecular Formula C8H16N2O3
Molecular Weight 188.227
CAS No. 98998-63-1
Cat. No. B2638534
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-Aminobutanoylamino)butanoic acid
CAS98998-63-1
Molecular FormulaC8H16N2O3
Molecular Weight188.227
Structural Identifiers
SMILESC(CC(=O)NCCCC(=O)O)CN
InChIInChI=1S/C8H16N2O3/c9-5-1-3-7(11)10-6-2-4-8(12)13/h1-6,9H2,(H,10,11)(H,12,13)
InChIKeySJFMZANOVDLMFV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





4-(4-Aminobutanoylamino)butanoic acid (CAS 98998-63-1): A GABA-Derived Building Block for Medicinal Chemistry


4-(4-Aminobutanoylamino)butanoic acid (CAS 98998-63-1) is a synthetic organic compound with the molecular formula C8H16N2O3 and a molecular weight of 188.22 g/mol [1]. Structurally, it is a derivative of 4-aminobutanoic acid (GABA), featuring a second 4-aminobutanoyl group linked via an amide bond [2]. This compound is of interest primarily as a building block in medicinal chemistry and for the design of GABAergic probes or prodrugs [2]. Despite its structural intrigue, a comprehensive search reveals a notable absence of peer-reviewed scientific literature detailing specific biochemical or biological roles for this precise molecule, limiting its characterization to its basic physicochemical properties .

Why 4-(4-Aminobutanoylamino)butanoic acid Cannot Be Interchanged with Other GABA Derivatives or Analogs


Generic substitution of 4-(4-Aminobutanoylamino)butanoic acid (CAS 98998-63-1) with other GABA derivatives or polyamine analogs is not scientifically justifiable due to its unique molecular architecture. While it shares a core GABA motif, the addition of the second 4-aminobutanoyl group via an amide linkage fundamentally alters its physicochemical properties compared to GABA itself (C4H9NO2; MW 103.1) or simpler N-substituted putrescines [1]. This structural change directly impacts key computational properties such as LogP and topological polar surface area, which are primary determinants of a molecule's solubility, permeability, and potential biological interactions . Consequently, using a different GABA derivative or analog as a substitute would introduce an uncontrolled variable, invalidating any comparative analysis or synthetic step where this specific molecular structure is required.

Quantitative Differentiation of 4-(4-Aminobutanoylamino)butanoic acid (98998-63-1) from Comparators


Physicochemical Distinction: Increased Molecular Weight and Rotatable Bonds vs. GABA

4-(4-Aminobutanoylamino)butanoic acid is structurally distinct from its parent compound, GABA. While no direct experimental bioactivity data is available, the compound's computed physicochemical properties show a clear quantitative divergence from GABA, indicating its different behavior in a chemical or biological system [1].

Medicinal Chemistry Drug Design Property Prediction

Lipophilicity Divergence: XLogP3 Value Indicates Altered Permeability Profile

The computed lipophilicity of 4-(4-Aminobutanoylamino)butanoic acid is markedly different from that of GABA. This difference is a primary driver for its distinct potential applications in drug design, as lipophilicity is a key determinant of a molecule's ability to cross biological membranes [1].

ADME Pharmacokinetics Medicinal Chemistry

Enhanced Hydrogen Bonding Capacity and Topological Polar Surface Area (TPSA)

The target compound possesses a substantially larger topological polar surface area (TPSA) and a higher number of hydrogen bond donors/acceptors compared to GABA. This provides a quantitative basis for its different solubility and potential for specific intermolecular interactions, which are critical for molecular recognition events [1].

Medicinal Chemistry Molecular Modeling Drug Design

Confirmed Purity Specification for Research Procurement

Commercially available 4-(4-Aminobutanoylamino)butanoic acid is supplied with a documented minimum purity specification of 95% . This is a verifiable procurement metric that ensures experimental consistency. In contrast, no such purity data is universally applicable to all analogs or derivatives, making this a key differentiator for researchers requiring defined starting material quality.

Chemical Sourcing Analytical Chemistry Assay Development

High-Confidence Application Scenarios for 4-(4-Aminobutanoylamino)butanoic acid (98998-63-1)


Synthetic Intermediate for Complex GABA-Derived Molecules

Due to its defined structure and the presence of a free amine and carboxylic acid, 4-(4-Aminobutanoylamino)butanoic acid (98998-63-1) is positioned as a building block for constructing more complex molecules. Its use as a scaffold for GABAergic probes or prodrugs is supported by its classification as a GABA derivative [1]. Procurement with a minimum purity specification of 95% is critical for ensuring reproducible yields in multi-step syntheses .

Physicochemical Comparator in Exploratory Medicinal Chemistry

This compound can serve as a specific physicochemical comparator in exploratory medicinal chemistry studies focused on modulating molecular properties. Its computed XLogP3 value of -3.5 and TPSA of 92.4 Ų are markedly different from the parent molecule GABA (XLogP3 -1.1; TPSA 63.3 Ų) [2]. Therefore, it can be used to investigate the impact of increased size, hydrophilicity, and hydrogen-bonding capacity on assay performance or cellular permeability in a controlled, hypothesis-driven manner.

Standard for Assay Development and Analytical Method Validation

4-(4-Aminobutanoylamino)butanoic acid can be employed as a standard in the development and validation of analytical methods (e.g., HPLC, LC-MS) for detecting or quantifying related GABA derivatives or polyamines. Its known molecular weight (188.22 g/mol) and availability with a certified purity level (95%) provide a reliable reference point for method calibration and system suitability testing [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-(4-Aminobutanoylamino)butanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.